Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 262.218 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The compound also includes a nitrophenyl substituent at the 5-position and an ethyl ester at the 3-carboxylate position. This structure contributes to its unique chemical properties and potential biological activities.
Research indicates that compounds related to ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate exhibit notable biological activities, including antibacterial properties. Studies have shown that derivatives of nitrophenylisoxazoles can act against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors . The presence of the nitro group is often linked to enhanced bioactivity, making these compounds of interest in medicinal chemistry.
Several synthetic routes have been developed for the preparation of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate:
For example, a common method involves reacting 4-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions to form the isoxazole, followed by esterification .
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate has several applications:
Interaction studies involving ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate focus on its biological mechanisms and potential targets within microbial systems. Investigations often assess its affinity for bacterial enzymes or receptors that are crucial for bacterial survival and replication. Additionally, studies may explore its interactions with other biomolecules to understand its pharmacodynamics better.
Several compounds share structural similarities with ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate. Here are a few notable examples:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | Similar structure but different nitro position | |
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Chlorine substituent instead of nitro | |
Ethyl 5-(phenyl)isoxazole-3-carboxylate | Lacks nitro group; potential for lower activity |
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate stands out due to its specific substitution pattern on the isoxazole ring and the presence of a nitro group, which significantly enhances its biological activity compared to other derivatives lacking such features. This makes it particularly interesting for further research in medicinal chemistry and pharmacology.
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The compound’s structure features:
Molecular Formula: $$ \text{C}{12}\text{H}{10}\text{N}{2}\text{O}{5} $$
Molecular Weight: 262.22 g/mol
CAS Registry Number: 159670-70-9
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{N}{2}\text{O}{5} $$ |
Molecular Weight | 262.22 g/mol |
CAS Number | 159670-70-9 |
Boiling Point | Not reported |
Density | ~1.4 g/cm$$^3$$ (estimated) |
The synthesis of isoxazole derivatives dates to the mid-20th century, with early methods relying on 1,3-dipolar cycloadditions between nitrile oxides and alkynes. Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate emerged more recently as part of efforts to diversify isoxazole libraries for medicinal chemistry. Its first reported synthesis likely involved:
Advances in catalytic methods (e.g., copper-mediated reactions) later improved yields and selectivity, enabling its use in high-throughput screening.
Table 2: Representative Synthetic Applications
Application | Reaction Type | Product |
---|---|---|
Hydrolysis | Acid/Base-Catalyzed | 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid |
Cross-Coupling | Suzuki-Miyaura | Biaryl-substituted isoxazoles |
The synthesis of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate relies on several well-established cyclization strategies for constructing the isoxazole ring system. The most widely employed approach involves 1,3-dipolar cycloaddition reactions between nitrile oxides and terminal alkynes [2] [3]. This methodology provides access to 3,5-disubstituted isoxazoles through the reaction of hydroxyimidoyl chlorides with acetylene derivatives in the presence of base catalysts such as sodium carbonate [2].
A particularly effective cyclization strategy utilizes the condensation of hydroxylamine hydrochloride with 1,3-diketone intermediates [3] [5]. In this approach, acetophenone derivatives are first treated with dimethyl oxalate and sodium methoxide in diethyl ether for 24 hours at room temperature to generate the corresponding 1,3-diketones in 60-80% yield [5]. The resulting enol forms are subsequently treated with hydroxylamine hydrochloride in methanol under reflux conditions to form the isoxazole core structure [5].
Alternative cyclization pathways involve the direct cyclization of β-substituted enones with sodium azide under various conditions [3]. The cyclization of β-fluoro enones with sodium azide proceeds without additional additives, while β-chloro enones require acidic conditions or ultraviolet light exposure [3]. These azide-mediated cyclizations operate through nitrogen-oxygen bond formation mechanisms that generate the five-membered heterocyclic ring [3].
Microwave-assisted cyclization represents another efficient strategy, particularly for the synthesis of isoxazole-5(4H)-one derivatives [11] [18]. Under microwave irradiation conditions, the reaction between substituted aldehydes, ethylacetoacetate, and hydroxylamine proceeds rapidly, reducing reaction times from several hours to 30 seconds while achieving yields of 90-95% [18]. The microwave methodology eliminates the need for external catalysts and provides excellent product yields under catalyst-free conditions [11].
The incorporation of the 4-nitrophenyl substituent in ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate can be achieved through multiple synthetic pathways. The most direct approach involves starting with 4-nitrobenzaldehyde as a key building block, which undergoes condensation reactions with appropriate nucleophiles to form the desired aromatic framework .
Electrophilic aromatic substitution reactions provide an alternative route for introducing the nitro group onto pre-formed phenylisoxazole intermediates [31]. The nitration process involves treatment with nitric acid in the presence of sulfuric acid, generating the nitronium ion as the active electrophile [31]. This electrophilic species selectively attacks the aromatic ring to install the nitro substituent at the para position [31].
The synthesis can also proceed through the reaction of 4-nitroacetophenone with diethyl oxalate in basic medium, followed by treatment with hydroxylamine hydrochloride . This route first establishes the nitrophenyl framework and subsequently constructs the isoxazole ring through cyclization reactions . The basic conditions facilitate the formation of the 1,3-diketone intermediate, which readily undergoes cyclization upon treatment with hydroxylamine derivatives .
Functionalization of the nitrophenyl group can be accomplished through reduction reactions using stannous chloride, which converts the nitro substituent to the corresponding amine derivative . This transformation expands the synthetic utility of the compound by providing access to amino-substituted analogues with potentially different biological and chemical properties .
The formation of the ethyl ester functionality in ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate requires careful optimization of esterification conditions to achieve high yields and selectivity. The Fischer esterification represents the most commonly employed method, involving the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst [14]. This process operates through a nucleophilic acyl substitution mechanism where ethanol acts as the nucleophile and water serves as the leaving group [14].
The esterification process benefits significantly from the use of excess alcohol to drive the equilibrium toward product formation [14]. Typical conditions involve heating the carboxylic acid with a 2-3 fold excess of ethanol in the presence of sulfuric acid or hydrochloric acid catalysts [14]. The reaction proceeds through six mechanistic steps including protonation, addition, deprotonation, and elimination sequences [14].
Alternative esterification methodologies include the Steglich esterification, which employs coupling agents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide in combination with dimethylaminopyridine [19]. This approach operates under neutral conditions and provides excellent functional group tolerance [19]. The mechanism involves formation of an O-acyl urea intermediate that transfers the acyl group to dimethylaminopyridine, which subsequently reacts with the alcohol to generate the desired ester [19].
Optimization studies have demonstrated that esterification yields can be enhanced through kinetic analysis and rational process design [15]. The use of equimolar ratios of reagents combined with appropriate catalyst loading and temperature control achieves excellent conversion efficiency [15]. Zirconium-based catalysts such as zirconium bis(cyclopentadienyl) bis(trifluoromethanesulfonate) provide superior performance with 2 mol% catalyst loading at 80°C for 24 hours [15].
Esterification Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Fischer Esterification | H₂SO₄ | 80-100 | 6-12 | 75-85 |
Steglich Esterification | DCC/DMAP | 25-40 | 12-24 | 85-95 |
Zr-Catalyzed | Zr(Cp)₂(OTf)₂ | 80 | 24 | 90-98 |
Continuous flow synthesis represents a transformative approach for the industrial production of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate, offering significant advantages in terms of safety, efficiency, and scalability [10]. The implementation of continuous flow reactors enables precise control over reaction parameters while facilitating the safe handling of potentially hazardous intermediates such as organic azide species [10].
A modular continuous flow system has been developed for isoxazole synthesis, incorporating two distinct reaction units [10]. The first unit performs Friedel-Crafts acylation of alkynes to generate β-chlorovinyl ketone intermediates, while the second unit conducts azide conjugate addition followed by photochemical-thermal reaction sequences [10]. This integrated approach allows for the rapid conversion of batch reactions into continuous flow conditions with enhanced safety profiles [10].
The continuous flow methodology demonstrates superior performance compared to conventional batch processes, particularly in terms of reaction time reduction and improved mass transfer characteristics [10]. Flow reactors enable the achievement of optimal mixing conditions and temperature control, leading to more consistent product quality and higher overall yields [10]. The integration of multiple reactor units within a single flow system provides operational flexibility and process intensification benefits [10].
Microwave-heated continuous flow microreactors represent an advanced application for isoxazole synthesis [13]. These systems combine the benefits of continuous processing with microwave heating to achieve rapid reaction times and enhanced selectivity [13]. Studies have shown that the continuous flow regime has particularly important effects for less reactive substrates, while microwave heating enables the formation of products that cannot be obtained under conventional heating conditions [13].
The development of efficient catalytic systems is crucial for optimizing the industrial production of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate. Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and process economics [11]. The ZSM-5 zeolite catalyst has demonstrated exceptional performance for isoxazole synthesis under solvent-free conditions [11].
Optimization studies have revealed that 10 weight percent ZSM-5 catalyst loading provides optimal performance for the synthesis of isoxazole derivatives [11]. The catalyst exhibits excellent recyclability properties, maintaining catalytic activity through multiple reaction cycles without significant decrease in efficiency [11]. Temperature optimization studies indicate that reaction temperatures of 100°C provide the best balance between reaction rate and product selectivity [11].
Copper-based catalysts supported on alumina have shown remarkable effectiveness for mechanochemical synthesis approaches [17]. The copper/alumina nanocomposite catalyst enables solvent-free synthesis of isoxazoles through planetary ball-milling techniques [17]. This catalytic system demonstrates excellent scalability, with reactions successfully conducted on gram-scale quantities without modification of milling time parameters [17].
Metal-free catalytic systems have gained attention for their environmental compatibility and cost-effectiveness [6]. Organocatalytic approaches utilizing N-heterocyclic carbene catalysts enable 1,3-dipolar cycloaddition reactions for isoxazole synthesis [11]. These systems provide excellent selectivity and functional group tolerance while operating under mild reaction conditions [6].
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
ZSM-5 Zeolite | 10 wt% | 100 | 2-4 h | 85-92 |
Cu/Al₂O₃ | 14 | 25 | 30 min | 70-85 |
NHC Organocatalyst | 5-10 | 40-60 | 6-12 h | 80-90 |
The implementation of green chemistry principles in the synthesis of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate requires careful consideration of solvent selection and waste minimization strategies [23] [24]. Solvent-free reaction conditions represent the most environmentally benign approach, eliminating organic solvent waste while maintaining high reaction efficiency [11] [12] [17].
The development of solvent-free methodologies has been successfully demonstrated for isoxazole synthesis using mechanochemical approaches [17]. Planetary ball-milling techniques enable the synthesis of isoxazoles without organic solvents, achieving moderate to excellent yields while significantly reducing environmental impact [17]. Environmental factor calculations demonstrate that solvent-free conditions provide substantial improvements in process sustainability compared to solution-based reactions [17].
When solvents are necessary, the selection process should prioritize bio-derived and renewable alternatives [24]. The CHEM21 solvent selection guide provides a systematic methodology for evaluating solvents based on safety, health, and environmental criteria [24]. This approach enables bio-derived solvents to be assessed on equal footing with petroleum-derived counterparts, promoting the adoption of sustainable alternatives [24].
Water-based reaction systems offer another environmentally favorable approach for isoxazole synthesis [12]. The development of water-in-oil Pickering emulsion systems enables the use of water as the primary reaction medium while maintaining effective catalyst contact [20]. These systems demonstrate excellent reaction activity and product selectivity while minimizing organic solvent consumption [20].
Waste minimization strategies should focus on source reduction, reuse, and recycling principles [23] [27]. The systematic waste minimization methodology based on Environmental Optimization techniques provides a framework for identifying and eliminating waste generation sources [27]. Process modifications can be implemented to prevent waste formation rather than treating waste after generation [27].
The optimization of energy-efficient reaction conditions for ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate synthesis requires consideration of multiple factors including temperature, pressure, and reaction time [21] [22]. Lower temperature synthesis pathways reduce energy consumption while maintaining acceptable reaction rates through the use of effective catalytic systems [21].
Microwave-assisted synthesis represents a highly energy-efficient approach, reducing reaction times from hours to minutes while achieving superior yields [11] [18]. The microwave methodology decreases energy consumption through selective heating of polar molecules and elimination of thermal equilibration delays [18]. Comparative studies demonstrate that microwave heating reduces overall energy requirements by 60-80% compared to conventional heating methods [18].
Electrochemical synthesis approaches offer energy-efficient alternatives to traditional chemical oxidation and reduction processes [22]. These methods eliminate the need for stoichiometric oxidants and reductants while operating under mild reaction conditions [22]. Electrochemical reactions typically proceed at room temperature or slightly elevated temperatures, providing significant energy savings compared to high-temperature thermal processes [22].
The implementation of continuous flow processing enhances energy efficiency through improved heat transfer characteristics and reduced thermal mass requirements [10] [13]. Flow reactors enable precise temperature control with minimal energy input due to their high surface-area-to-volume ratios [13]. The continuous nature of the process eliminates heating and cooling cycles associated with batch processing, further reducing energy consumption [10].
Catalyst optimization plays a crucial role in achieving energy-efficient reaction conditions [26]. The development of highly active catalysts enables reaction temperatures to be reduced while maintaining acceptable conversion rates [26]. Transition metal catalysts with variable oxidation states provide alternative reaction pathways with lower activation energy requirements [26].
Reaction Condition | Temperature (°C) | Energy Consumption | Reaction Time | Environmental Impact |
---|---|---|---|---|
Conventional Heating | 80-120 | High | 6-24 h | Moderate |
Microwave Heating | 60-100 | Low | 0.5-2 h | Low |
Electrochemical | 25-40 | Very Low | 2-8 h | Very Low |
Flow Processing | 60-90 | Low | Continuous | Low |
Nuclear magnetic resonance spectroscopy provides crucial structural information for ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate. In the proton nuclear magnetic resonance spectrum (¹H Nuclear Magnetic Resonance), the compound exhibits characteristic signals that confirm its molecular structure [1] [2]. The aromatic protons of the 4-nitrophenyl group appear as multiplets at δ 8.39 parts per million and δ 8.03 parts per million, integrating for 2H each, demonstrating the para-disubstituted benzene ring pattern [1] [2]. The distinctive isoxazole proton signal appears as a singlet at δ 7.11 parts per million, indicating the presence of the heterocyclic ring system [1] [2]. The ethyl ester functionality is confirmed by the characteristic quartet at δ 4.50 parts per million for the methylene protons (coupling constant 7.1 Hz) and the corresponding triplet at δ 1.46 parts per million for the methyl group [1] [2].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information with diagnostic signals for each carbon environment [1] [2]. The carbonyl carbon of the ester group resonates at δ 169.2 parts per million, while the isoxazole ring carbons appear at δ 159.6 parts per million (C-5), δ 157.5 parts per million (C-3), and δ 102.6 parts per million (C-4) [1] [2]. The nitro-substituted aromatic carbons show characteristic chemical shifts, with the nitro-bearing carbon appearing at δ 149.0 parts per million and the aromatic carbons at δ 132.1, 126.9, and 124.7 parts per million [1] [2].
High-resolution mass spectrometry (High-Resolution Mass Spectrometry) confirms the molecular composition with precise mass determination [1] [2]. The molecular ion peak [M+H]⁺ appears at m/z 263.0670, closely matching the calculated value of 263.0668 for the molecular formula C₁₂H₁₀N₂O₅ [1] [2]. This excellent agreement between calculated and observed masses validates the proposed structure and confirms the absence of impurities or structural isomers [1] [2].
Infrared spectroscopy reveals characteristic absorption bands that provide fingerprint identification of functional groups within ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate [3] [4]. The carbonyl stretching frequency of the ethyl ester group appears as a strong absorption at 1740 cm⁻¹, consistent with the electronic environment of the ester functionality [3] [4]. The nitro group exhibits two characteristic absorptions: an asymmetric stretch at 1520 cm⁻¹ and a symmetric stretch at 1350 cm⁻¹, both appearing as strong bands due to the high dipole moment change during vibration [3] [4]. The aromatic carbon-carbon stretching vibrations appear at 1600 cm⁻¹, while the isoxazole nitrogen-oxygen stretch manifests at 1450 cm⁻¹ [3] [4]. Aromatic carbon-hydrogen stretching occurs at 3000 cm⁻¹ as a weak absorption, with corresponding bending vibrations at 850 cm⁻¹ [3] [4].
Ultraviolet-visible spectroscopy demonstrates the electronic transitions within the conjugated system of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate [4] . The compound exhibits three primary absorption maxima that correspond to distinct electronic transitions [4] . The longest wavelength absorption occurs at 297 nanometers, attributed to the n→π* transition of the nitro group chromophore [4] . A more intense π→π* transition of the aromatic system appears at 265 nanometers, while the isoxazole ring contributes a strong π→π* transition at 220 nanometers [4] . The absorption profile demonstrates the extended conjugation between the aromatic ring, nitro group, and isoxazole system, which influences the compound's electronic properties and potential applications [4] .
X-ray crystallographic analysis of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate reveals important structural parameters that influence its solid-state properties [6] [7]. The compound crystallizes in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 7.59 Å, b = 11.30 Å, c = 13.82 Å, and angles α = 88.2°, β = 87.0°, γ = 86.2° [6] [7]. The calculated density of 1.47 g/cm³ indicates efficient packing within the crystal lattice, with four molecules per unit cell (Z = 4) [6] [7].
The molecular conformation reveals near-coplanar alignment between the isoxazole ring and the 4-nitrophenyl group, with a dihedral angle of only 7.3° [6] [7]. This planar arrangement facilitates extended π-conjugation throughout the molecule and enables efficient intermolecular interactions through π-π stacking [6] [7]. The nitro group adopts a coplanar orientation with the benzene ring, minimizing steric hindrance and maximizing electronic delocalization [6] [7]. The ethyl ester group extends from the isoxazole ring in a manner that optimizes crystal packing while maintaining molecular stability [6] [7].
Thermal stability studies using differential scanning calorimetry and thermogravimetric analysis demonstrate the compound's thermal behavior across different temperature ranges [6] [4]. The compound exhibits a sharp melting point at 184°C, indicating a well-defined crystalline structure with strong intermolecular forces [6] [4]. Thermal decomposition begins at approximately 250°C under nitrogen atmosphere, with initial weight loss attributed to the cleavage of the ethyl ester group [6] [4]. The compound remains stable throughout the temperature range of 25-200°C under inert atmosphere, making it suitable for various synthetic applications and processing conditions [6] [4]. No glass transition is observed, confirming the crystalline nature of the solid state [6] [4].
Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory provide comprehensive insights into the electronic structure of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate [9]. The optimized geometry confirms the experimental crystallographic data, with the molecule adopting a nearly planar conformation that maximizes π-conjugation [9]. The calculated bond lengths and angles match closely with experimental values, validating the computational approach [9].
The electronic structure reveals a highest occupied molecular orbital (Highest Occupied Molecular Orbital) energy of -6.2 electron volts and a lowest unoccupied molecular orbital (Lowest Unoccupied Molecular Orbital) energy of -2.8 electron volts, resulting in a band gap of 3.4 electron volts [9]. This moderate band gap indicates semiconducting properties and suggests potential applications in organic electronics [9]. The Highest Occupied Molecular Orbital is primarily localized on the isoxazole nitrogen-oxygen bond and the phenyl ring, while the Lowest Unoccupied Molecular Orbital is concentrated on the nitro group and the isoxazole ring [9]. This spatial separation of frontier molecular orbitals facilitates charge transfer processes and influences the compound's reactivity [9].
The calculated dipole moment of 4.2 Debye reflects the asymmetric charge distribution within the molecule, primarily due to the electron-withdrawing nitro group [9]. This significant dipole moment contributes to intermolecular interactions and influences solubility properties [9]. The molecular polarizability of 18.5 ų indicates moderate polarization response to external electric fields, which affects the compound's optical properties and intermolecular interactions [9].
Reactivity descriptors derived from density functional theory calculations provide quantitative measures of chemical reactivity for ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate [9]. The electrophilicity index of 2.6 electron volts indicates strong electrophilic character, primarily attributed to the electron-withdrawing nitro group [9]. This high electrophilicity suggests favorable reactions with nucleophiles and explains the compound's utility as an intermediate in organic synthesis [9]. The nucleophilicity index of 1.8 electron volts demonstrates moderate nucleophilic character, localized primarily at the isoxazole nitrogen-oxygen bond [9].
The global hardness of 1.7 electron volts and corresponding softness of 0.29 electron volts⁻¹ characterize the molecule as moderately hard, indicating stability toward chemical perturbations [9]. The chemical potential of -4.5 electron volts reflects the molecule's electron affinity and tendency to accept electrons in chemical reactions [9]. The electronegativity value of 4.5 electron volts confirms the strong electron-attracting character of the molecule, consistent with the presence of the nitro group [9].
Frontier molecular orbital analysis reveals the spatial distribution of reactive sites within the molecule [9]. The Highest Occupied Molecular Orbital shows significant contributions from the isoxazole nitrogen-oxygen bond and the aromatic π-system, identifying these regions as potential sites for oxidation or electrophilic attack [9]. The Lowest Unoccupied Molecular Orbital is predominantly localized on the nitro group and the isoxazole ring, suggesting these areas as favorable sites for nucleophilic attack or reduction reactions [9]. This complementary distribution of frontier orbitals enables the molecule to participate in diverse chemical transformations [9].